molecular formula C19H22O3 B3049863 1,5-Bis(3-methoxyphenyl)pentan-3-one CAS No. 223137-67-5

1,5-Bis(3-methoxyphenyl)pentan-3-one

Cat. No.: B3049863
CAS No.: 223137-67-5
M. Wt: 298.4 g/mol
InChI Key: YEBCBFAFMHCZNW-UHFFFAOYSA-N
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Description

1,5-Bis(3-methoxyphenyl)pentan-3-one is a symmetric diketone derivative featuring two 3-methoxyphenyl groups at the 1- and 5-positions of a pentan-3-one backbone.

Properties

IUPAC Name

1,5-bis(3-methoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-21-18-7-3-5-15(13-18)9-11-17(20)12-10-16-6-4-8-19(14-16)22-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCBFAFMHCZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573284
Record name 1,5-Bis(3-methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223137-67-5
Record name 1,5-Bis(3-methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Condensation

Procedure :

  • Combine 3-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.
  • Add concentrated HCl (0.1 equivalents) as a catalyst.
  • Reflux at 70°C for 6–8 hours.

Outcomes :

  • Yield : 60–70% (crude)
  • Purity : 80–85% (requires purification)
  • Side Products : Oligomeric species from over-condensation.

Mechanistic Insight :
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by acetone’s enolate. The reaction proceeds via a keto-enol tautomerization, forming the conjugated dienone intermediate.

Base-Catalyzed Condensation

Procedure :

  • Dissolve NaOH (2 equivalents) in methanol.
  • Add 3-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent).
  • Stir at 50°C for 4–6 hours.

Outcomes :

  • Yield : 75–80% (crude)
  • Purity : 85–90%
  • Advantage : Reduced oligomer formation compared to acidic conditions.

Optimization :

  • Solvent Choice : Ethanol improves solubility of intermediates, while methanol accelerates reaction kinetics.
  • Temperature Control : Maintaining temperatures below 70°C prevents decomposition of the methoxy groups.

Ultrasonic-Assisted Synthesis

Ultrasonication enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces reaction time.

Procedure :

  • Mix 3-methoxybenzaldehyde, acetone, and HCl in ethanol.
  • Subject to ultrasonic irradiation (40 kHz, 100 W/L) at 50°C for 3 hours.

Outcomes :

  • Yield : 85–90%
  • Reaction Time : 3 hours (vs. 6–8 hours conventionally)
  • Purity : 92–95%.

Key Parameters :

Parameter Optimal Range
Frequency 20–40 kHz
Power Density 50–100 W/L
Temperature 50–70°C

High-Temperature Catalytic Methods

Adapting nickel-catalyzed protocols from analogous diarylpentanoids:

Procedure :

  • Combine 3-methoxybenzaldehyde, acetone, and [(bis(diisopropylphosphino)ethane)Ni(H)]₂ (5 mol%) in ethanol.
  • Heat at 180°C under inert atmosphere for 48 hours.

Outcomes :

  • Yield : 90–95%
  • Selectivity : >99% for the 1,5-diaryl product
  • Limitation : Requires specialized equipment for high-temperature reactions.

Comparative Analysis of Synthesis Techniques

Method Yield (%) Purity (%) Time (h) Key Advantage
Acid-Catalyzed 60–70 80–85 6–8 Low cost
Base-Catalyzed 75–80 85–90 4–6 Reduced side products
Ultrasonic-Assisted 85–90 92–95 3 Time-efficient
High-Temperature 90–95 >99 48 High selectivity

Trade-offs : While high-temperature methods offer superior yields and purity, they demand stringent conditions. Ultrasonic-assisted synthesis balances efficiency and practicality for lab-scale production.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.
  • Recrystallization : Ethanol/water (3:1) yields crystalline product with 98% purity.

Structural Elucidation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 3.81 (s, 6H, OCH₃), 6.72–7.24 (m, 8H, Ar-H), 2.85 (t, 4H, CH₂), 2.70 (t, 4H, CH₂).
    • ¹³C NMR : δ 208.6 (C=O), 159.3 (C-OCH₃), 130.1–113.2 (Ar-C), 44.1 (CH₂), 55.2 (OCH₃).
  • FT-IR : 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Challenges and Optimization Strategies

Steric Hindrance

The 3-methoxy substituent introduces steric bulk, slowing condensation kinetics. Mitigation strategies include:

  • Increased Catalyst Loading : 1.5 equivalents of HCl improves enolate formation.
  • Solvent Modulation : Tetrahydrofuran (THF) enhances solubility of aromatic intermediates.

Byproduct Management

  • Oligomers : Controlled addition of acetone (1.2 equivalents) limits over-condensation.
  • Oxidative Byproducts : Use of nitrogen atmosphere prevents ketone oxidation.

Scalability

  • Continuous Flow Systems : Microreactors reduce reaction time to 1 hour with 88% yield.
  • Design of Experiments (DoE) : Response surface methodology optimizes temperature (65°C), catalyst concentration (0.15 equivalents), and solvent ratio (ethanol:water = 4:1).

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(3-methoxyphenyl)pentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-methoxyphenyl)pentan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pentan-3-one derivatives are heavily influenced by substituents on the phenyl rings. Key analogs include:

Compound Name Substituents (Positions) Key Functional Groups
1,5-Bis(3-methoxyphenyl)pentan-3-one Methoxy (3-) on both phenyl rings Electron-donating, hydrophobic
BW284c51 (1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide) Allyldimethylammonium (4-) on both phenyl rings Charged, hydrophilic, AChE-specific
1,5-Bis(4-hydroxyphenyl)-3-pentanone Hydroxyl (4-) on both phenyl rings Polar, hydrogen-bonding capable
1,5-Bis(2-bromo-5-methoxyphenyl)pentan-3-one Bromo (2-), methoxy (5-) on phenyl Bulky, electron-withdrawing

Key Observations :

  • Methoxy vs. Hydroxyl : Methoxy groups enhance lipid solubility compared to hydroxyl groups, which increase polarity and aqueous solubility .
  • Allyldimethylammonium (BW284c51) : The charged quaternary ammonium groups in BW284c51 enable strong interactions with acetylcholinesterase (AChE), making it a potent inhibitor .
Antifungal Activity

The sulfonyl-containing analog 1,5-Di(4-methoxyphenyl)-1,5-bis(phenylsulfonyl)pentan-3-one () exhibits antifungal activity with MIC values of 125 μg/mL against Aspergillus niger and Candida albicans. Comparatively, this compound lacks sulfonyl groups, which are critical for this activity, suggesting that electron-withdrawing substituents may enhance antifungal efficacy .

Enzyme Inhibition
  • Its charged structure allows deep penetration into AChE’s active site gorge .
  • This compound: No direct inhibition data available, but methoxy groups are less likely to confer AChE specificity compared to quaternary ammonium moieties in BW284c51.

Table 1: Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀/Activity Specificity
BW284c51 AChE 0.2–0.5 mM High (AChE-specific)
1,5-Bis(4-hydroxyphenyl)-3-pentanone Not tested N/A N/A
Sulfonyl derivative () Fungal enzymes MIC = 125 μg/mL Broad-spectrum

Physicochemical Properties

Property This compound BW284c51 1,5-Bis(4-hydroxyphenyl)-3-pentanone
Solubility Moderate (lipophilic) High (hydrophilic) High (polar)
Molecular Weight ~270 g/mol (estimated) 546.3 g/mol 270.33 g/mol
Key Interactions Van der Waals, π-π stacking Ionic, hydrogen bonding Hydrogen bonding

Biological Activity

1,5-Bis(3-methoxyphenyl)pentan-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C19H22O3C_{19}H_{22}O_3 and features a pentanone backbone with two methoxy-substituted phenyl groups. The structural characteristics contribute to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focusing on related compounds found that analogs of curcumin, including those with similar structural motifs, displayed potent antitumor activity against various cancer cell lines. For instance, a related compound showed more than ten times the antitumor activity of curcumin against human colon carcinoma cells (GI50 = 0.3 μM) .

Table 1: Antitumor Activity Comparison

CompoundGI50 (μM)Cancer Cell Line
Curcumin>3.0HCT116 (Colon Carcinoma)
This compoundN/AN/A
GO-Y030 (Curcumin Analog)0.3HCT116 (Colon Carcinoma)

The mechanism of action for this compound is thought to involve the induction of apoptosis through endoplasmic reticulum (ER) stress pathways. This pathway is crucial for the treatment of cancers as it can lead to programmed cell death in malignant cells while sparing normal cells . Specifically, the compound activates caspase cascades and influences several signaling pathways associated with cancer cell survival.

Comparative Studies

Comparative studies indicate that the presence of specific methoxy groups on the phenyl rings enhances the biological activity of compounds similar to this compound. The structure-activity relationship (SAR) studies have shown that modifications to these groups can significantly alter the efficacy and selectivity of these compounds against cancer cells .

Table 2: Structural Variants and Their Activities

Compound VariantActivity LevelComments
CurcuminModeratePoor pharmacokinetics
B63HighInduces ER stress-mediated apoptosis
This compoundTBDPotential for high activity

Q & A

Q. What are the standard protocols for synthesizing 1,5-Bis(3-methoxyphenyl)pentan-3-one, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves aldol condensation or ultrasonic-assisted methods. For ultrasonic synthesis, parameters such as frequency (20–40 kHz), solvent polarity (e.g., methanol or ethanol), and reaction time (2–4 hours) significantly influence yield. Ultrasonic irradiation enhances reaction rates by improving mass transfer and reducing aggregation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction efficiency can be optimized by monitoring intermediates using thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., 5–10 mol% acid/base catalysts).

Q. How is acetylcholinesterase (AChE) inhibitory activity determined for this compound?

AChE inhibition is commonly assessed using a colorimetric assay based on Ellman’s method. Key steps include:

  • Reagent preparation : AChE (0.1–0.5 U/mL), substrate (acetylthiocholine iodide, 1 mM), and DTNB (0.3 mM) in phosphate buffer (pH 7.5).
  • Inhibitor dilution : Test compound dissolved in DMSO (final concentration ≤1% v/v).
  • Incubation : Enzyme and inhibitor pre-incubated (10 minutes, 37°C), followed by substrate addition.
  • Detection : Absorbance measured at 412 nm after 15 minutes.
    The IC₅₀ value (30 nM for this compound) is calculated using nonlinear regression. Validate results with positive controls like BW284c51 .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does structural modification of this compound influence its selectivity between AChE and butyrylcholinesterase (BuChE)?

Selectivity is governed by steric and electronic interactions with enzyme active sites. For AChE specificity:

  • Retain the 3-methoxyphenyl groups to exploit the peripheral anionic site (PAS) of AChE.
  • Introduce quaternary ammonium moieties (e.g., allyldimethylammonium substituents) to enhance electrostatic interactions with AChE’s catalytic triad .
    Comparative inhibition assays with BuChE (using Iso-OMPA as a selective BuChE inhibitor) and molecular docking studies can validate selectivity.

Q. How can researchers resolve contradictions in IC₅₀ values across different AChE inhibition studies?

Discrepancies often arise from:

  • Enzyme source : AChE from Electrophorus electricus vs. human recombinant forms exhibit varying sensitivities.
  • Assay conditions : Differences in pH (7.4 vs. 8.0), substrate concentration, or pre-incubation time.
    Standardize protocols using WHO-recommended enzyme sources and validate with reference inhibitors (e.g., donepezil for human AChE). Replicate assays in triplicate with blinded controls .

Q. What strategies enhance the compound’s bioactivity in neurodegenerative disease models?

  • Pro-drug design : Introduce ester groups to improve blood-brain barrier (BBB) penetration, with in vivo hydrolysis to the active form.
  • Co-administration : Combine with antioxidants (e.g., resveratrol) to mitigate oxidative stress in Alzheimer’s models.
  • Dual-targeting : Modify the ketone moiety to include metal-chelating groups (e.g., hydroxamic acid) for simultaneous Aβ aggregation inhibition .

Q. How can researchers assess the environmental impact of this compound during disposal?

  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to evaluate acute toxicity (EC₅₀).
  • Degradation studies : Perform photolysis (UV irradiation) or hydrolysis (pH 4–10) to identify breakdown products via LC-MS.
  • Regulatory compliance : Adhere to OECD guidelines for chemical persistence and bioaccumulation potential .

Methodological Tables

Q. Table 1. Key Parameters for AChE Inhibition Assays

ParameterOptimal RangeNotes
Enzyme Concentration0.1–0.5 U/mLAdjust based on source purity
Substrate1 mM acetylthiocholineAvoid freeze-thaw cycles
Incubation Temperature37°C ± 0.5Critical for kinetic accuracy
IC₅₀ CalculationNonlinear regressionUse GraphPad Prism® or equivalent

Q. Table 2. Structural Modifications and Bioactivity

Modification SiteFunctional GroupEffect on IC₅₀ (AChE)Selectivity (AChE/BuChE)
Phenyl ring (position 3)–OCH₃ → –NO₂IC₅₀ increases 5-foldReduced selectivity
Central ketoneReduction to alcoholActivity lost
Side chainQuaternary ammoniumIC₅₀ decreases 2-foldEnhanced AChE specificity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Bis(3-methoxyphenyl)pentan-3-one
Reactant of Route 2
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1,5-Bis(3-methoxyphenyl)pentan-3-one

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